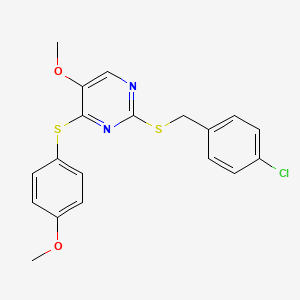

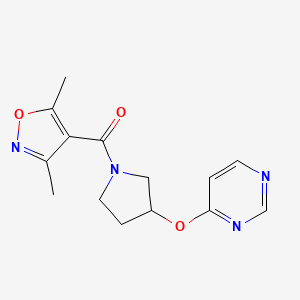

![molecular formula C13H9ClN2OS2 B2530384 4-(4-氯苯氧基)-2-(甲硫基)噻吩并[3,2-d]嘧啶 CAS No. 339018-86-9](/img/structure/B2530384.png)

4-(4-氯苯氧基)-2-(甲硫基)噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine" is a thienopyrimidine derivative, a class of compounds known for their diverse biological activities. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been studied for their potential use in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives can be complex and involves multiple steps. For instance, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized from methyl 2-aminothiophene-3-carboxylate through a five-step process, including cyclization and chlorination . Another synthesis approach involved the reaction of substituted phenols with a pyrido[3,2-d]pyrimidine derivative, which was prepared by cyclizing 3-amino-pyrido[3,2-d]thiophene with formamide . These methods highlight the intricate nature of synthesizing thienopyrimidine derivatives and the importance of each step in achieving the desired compound.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives has been studied using various spectroscopic techniques. For example, the vibrational spectral analysis of a related compound was carried out using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which helps in understanding the stability and charge delocalization within the molecule . Such analyses are crucial for predicting the behavior of the compound, including its nonlinear optical properties and molecular docking potential.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions that can modify their structure and properties. For instance, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines. The substitution of methylsulfanyl groups by N-nucleophiles can lead to amino-substituted pyrimidines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of different functional groups, such as methylsulfanyl or chlorophenoxy, can affect the compound's reactivity, solubility, and binding affinity to biological targets. The molecular docking results of related compounds suggest potential inhibitory activity against specific proteins, indicating their potential as chemotherapeutic agents . The selectivity of these compounds for certain receptors, such as the serotonin 5-HT6 receptor, is also a significant property that can be exploited for therapeutic purposes .

科学研究应用

合成中的杂化催化剂

噻吩并[3,2-d]嘧啶衍生物(包括与“4-(4-氯苯氧基)-2-(甲硫基)噻吩并[3,2-d]嘧啶”类似的结构)因其通过一步多组分反应合成而备受关注。这些反应利用杂化催化剂,例如有机催化剂、金属催化剂和纳米催化剂,证明了该化合物在促进多种化学合成中的相关性。这种方法强调了这些衍生物在医药和制药行业中的重要性,因为它们具有生物利用度和广泛的合成应用 (Parmar, Vala, & Patel, 2023)。

抗炎和抗癌潜力

研究表明,嘧啶衍生物表现出一系列药理作用,包括抗炎和抗癌活性。这些化合物的构效关系 (SAR) 分析揭示了它们作为抗炎剂的潜力,通过抑制重要的炎症介质。这表明“4-(4-氯苯氧基)-2-(甲硫基)噻吩并[3,2-d]嘧啶”等衍生物可能在开发新的抗炎和抗癌疗法中发挥作用 (Rashid et al., 2021)。

光电材料

功能化的嘧啶,包括噻吩并[3,2-d]嘧啶衍生物,因其在光电材料中的应用而受到探索。这些化合物是开发发光小分子和螯合物的重要组成部分,突出了它们在制造有机发光二极管 (OLED) 和光电转换元件材料方面的潜力。将噻吩并[3,2-d]嘧啶结构整合到 π 扩展共轭体系中对于创建新型光电材料很有价值,这表明“4-(4-氯苯氧基)-2-(甲硫基)噻吩并[3,2-d]嘧啶”的潜在研究和开发途径 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

未来方向

The future directions for research on “4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, polysubstituted azolo[1,5-a]pyrimidines are often the objects of research of organic chemists working in intersecting scientific fields .

属性

IUPAC Name |

4-(4-chlorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-6-7-19-11(10)12(16-13)17-9-4-2-8(14)3-5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPQMRNTZNGMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)Cl)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

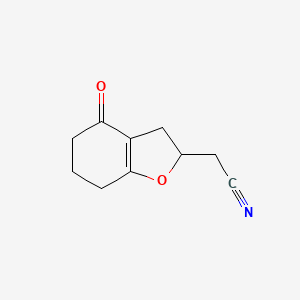

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

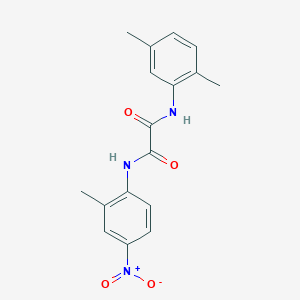

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

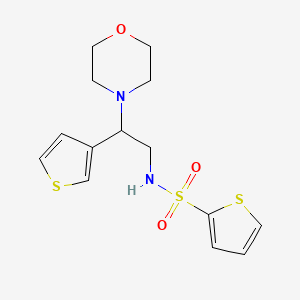

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)